molecular formula C12H15ClO3 B562996 Clofibrate-d4 CAS No. 1189654-03-2

Clofibrate-d4

Cat. No.: B562996
CAS No.: 1189654-03-2
M. Wt: 246.723
InChI Key: KNHUKKLJHYUCFP-KDWZCNHSSA-N
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Description

Clofibrate-d4 is a deuterium-labeled derivative of clofibrate, a fibric acid derivative used primarily to treat hypertriglyceridemia and high cholesterol levels. This compound is utilized in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics of clofibrate .

Mechanism of Action

Target of Action

Clofibrate-d4, a deuterium-labeled derivative of Clofibrate, primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . PPARs are nuclear hormone receptors that play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

This compound, like its parent compound Clofibrate, acts as an agonist of PPARs. It increases the activity of extrahepatic lipoprotein lipase (LL), leading to an increase in lipoprotein triglyceride lipolysis . This action results in the degradation of chylomicrons, conversion of Very Low-Density Lipoproteins (VLDLs) to Low-Density Lipoproteins (LDLs), and conversion of LDLs to High-Density Lipoproteins (HDLs) . This process is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .

Biochemical Pathways

The activation of PPARs by this compound affects several biochemical pathways. The increased activity of lipoprotein lipase leads to enhanced lipoprotein triglyceride lipolysis . This process alters the composition of lipoproteins in the bloodstream, promoting the conversion of VLDLs to LDLs and LDLs to HDLs . This shift can have significant effects on lipid metabolism and cardiovascular health.

Pharmacokinetics

Clofibrate is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 and primarily excreted via the kidneys . The plasma half-life may increase in individuals with severe renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in lipid metabolism. By increasing lipoprotein lipase activity, it promotes the breakdown of triglycerides and the conversion of VLDLs to LDLs and LDLs to HDLs . This shift can lead to decreased serum triglyceride levels and increased HDL levels, potentially beneficial effects for individuals with hyperlipidemia .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of certain pollutants, such as sodium fluoride, can exacerbate oxidative stress and other harmful effects . Clofibrate has been shown to mitigate sodium fluoride-induced toxicity, suggesting that it may offer therapeutic benefits in certain environmental contexts .

Biochemical Analysis

Biochemical Properties

Clofibrate-d4, like its parent compound Clofibrate, interacts with PPARα, a key player in the regulation of lipid metabolism . The activation of PPARα by this compound leads to the transcription of genes related to fatty acid transport, lipid trafficking, and both mitochondrial and peroxisomal fatty acid β-oxidation .

Cellular Effects

This compound influences cell function by modulating lipid metabolism. It reduces elevated serum lipids by decreasing the very low-density lipoprotein fraction rich in triglycerides . This can lead to a decrease in serum cholesterol, particularly in patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins as a result of Type III hyperlipoproteinemia .

Molecular Mechanism

The molecular mechanism of action of this compound involves the activation of PPARα. This activation leads to an increase in the activity of extrahepatic lipoprotein lipase, thereby increasing lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of very-low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and LDLs to high-density lipoproteins (HDLs) .

Temporal Effects in Laboratory Settings

Studies on Clofibrate, the parent compound, suggest that it can induce moderate peroxisome proliferation without causing oxidative stress .

Dosage Effects in Animal Models

Studies on Clofibrate have shown that it can reduce high blood pressure and mitigate renal damage associated with fluoride toxicity in rats .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. It activates PPARα, which modulates the gene expression of enzymes involved in fatty acid oxidation .

Subcellular Localization

Given its role as a PPARα agonist, it is likely to be localized in the nucleus where it can influence gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clofibrate-d4 involves the incorporation of deuterium atoms into the clofibrate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol-d4 under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of deuterated ethanol and other deuterated reagents is critical in achieving the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Clofibrate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Clofibrate-d4 is widely used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Clofibrate-d4

This compound is unique due to its deuterium labeling, which makes it an invaluable tool in research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies. This isotopic labeling helps in understanding the pharmacokinetics and metabolic pathways of clofibrate more accurately compared to its non-labeled counterparts .

Properties

IUPAC Name

ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHUKKLJHYUCFP-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)OCC)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747366
Record name Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189654-03-2
Record name Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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